molecular formula C7H12Cl2N2S B6262380 1-(2-methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride CAS No. 2172600-26-7

1-(2-methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride

Cat. No.: B6262380
CAS No.: 2172600-26-7
M. Wt: 227.2
InChI Key:
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Description

1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H10N2S.2HCl and a molecular weight of 227.16 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the cyclopropane ring adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylthiazole with cyclopropanamine in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2-methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinities and molecular docking analyses provide insights into its mechanism .

Comparison with Similar Compounds

  • 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
  • 1-(2-Methyl-1,3-thiazol-4-yl)propane-1-amine dihydrochloride
  • 1-(2-Methyl-1,3-thiazol-4-yl)butane-1-amine dihydrochloride

Comparison: 1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties. The rigidity and strain of the cyclopropane ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

2172600-26-7

Molecular Formula

C7H12Cl2N2S

Molecular Weight

227.2

Purity

95

Origin of Product

United States

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